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Compound of Interest

Compound Name: Cipepofol-d6-2

Cat. No.: B12374947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cipepofol-d6-2, a deuterated analog of
the novel intravenous anesthetic, Cipepofol. This document outlines its chemical structure,
physicochemical properties, and mechanism of action, with a focus on providing practical
information for research and development.

Chemical Structure and Properties

Cipepofol-d6-2 is a stable isotope-labeled version of Cipepofol, a short-acting general
anesthetic.[1] The deuteration is intended to modify the drug's pharmacokinetic profile,
potentially affecting its metabolism and clearance.[2] While the precise location of the six
deuterium atoms in Cipepofol-d6-2 (CAS No. 2677052-87-6) is not consistently reported
across public domains, the most plausible structure based on synthetic feasibility involves
deuteration of the isopropyl group, a common site for metabolic oxidation in related phenol
anesthetics.[3]

It is important to distinguish Cipepofol-d6-2 from other deuterated Cipepofol variants. For
instance, PubChem lists a "Cipepofol-d6" (CAS No. 2677052-88-7) with a different deuteration
pattern, identified by the IUPAC name 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-
dideuterio-6-(2-deuteriopropan-2-yl)phenol.[4] For the purpose of this guide, we will focus on
the Cipepofol-d6-2 associated with CAS number 2677052-87-6.

Physicochemical Data
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The key quantitative data for Cipepofol and its deuterated analog are summarized in the table
below for easy comparison.

Property Cipepofol (HSK3486) Cipepofol-d6-2
CAS Number 1637741-58-2 2677052-87-6[5]
Molecular Formula C14H200 C14H14D60O[5]

Molecular Weight 204.31 g/mol 210.34 g/mol [5]

2-[(1R)-1-cyclopropylethyl]-6-
2-[(1R)-1-cyclopropylethyl]-6- (AR)-1-cyclopropylethyl]
IUPAC Name (propan-2-yl-d6)phenol
propan-2-ylphenol[6] _
(inferred)

Ciprofol-d6-2, HSK3486-d6-

Synonyms Ciprofol, HSK3486[6] o]

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol, like its parent compound propofol, exerts its anesthetic and sedative effects primarily
through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A)
receptor.[6][7] GABA is the principal inhibitory neurotransmitter in the central nervous system.

[7]

The binding of Cipepofol to the GABA-A receptor enhances the effect of GABA, leading to an
increased influx of chloride ions into the neuron.[7][8] This hyperpolarizes the neuron, making it
less likely to fire an action potential and resulting in a generalized depression of neuronal
activity.[7] Cipepofol is reported to have a higher affinity for the GABA-A receptor than propofol,
which may contribute to its greater potency.[9]
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Figure 1. Signaling pathway of Cipepofol-d6-2 at the GABA-A receptor.

Experimental Protocols

The use of deuterated compounds often involves specialized analytical techniques to track
their metabolic fate and distribution. Below are detailed methodologies for key experiments
relevant to the study of Cipepofol-d6-2.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of Cipepofol-d6-2 in human liver
microsomes, a common in vitro model for drug metabolism.

Materials:

Cipepofol-d6-2

Human Liver Microsomes (HLMS)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching)
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e LC-MS/MS system

Procedure:

Prepare a stock solution of Cipepofol-d6-2 in a suitable organic solvent (e.g., DMSO).
 In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

« Initiate the metabolic reaction by adding Cipepofol-d6-2 and the NADPH regenerating
system to the HLM solution.

» At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold
acetonitrile.

o Centrifuge the samples to precipitate proteins.

e Analyze the supernatant for the remaining concentration of Cipepofol-d6-2 using a validated
LC-MS/MS method.

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Stimulated Raman Scattering (SRS) Microscopy for
Cellular Imaging

This protocol, adapted from methods used for deuterated propofol, allows for the visualization
of Cipepofol-d6-2 in living cells.[10]

Materials:

e Cipepofol-d6-2

Cultured neuronal cells (e.g., primary hippocampal neurons)

Cell culture medium

DMSO

Stimulated Raman Scattering (SRS) microscope
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Procedure:
e Prepare a stock solution of Cipepofol-d6-2 in DMSO.
o Culture neuronal cells on glass-bottom dishes suitable for microscopy.

 Dilute the Cipepofol-d6-2 stock solution in the cell culture medium to the desired final
concentration.

 Incubate the cells with the Cipepofol-d6-2 containing medium for a specified period.
e Mount the dish on the SRS microscope stage.

e Tune the SRS microscope to the carbon-deuterium (C-D) bond vibration frequency to
specifically image the deuterated compound.

Acquire images to observe the subcellular distribution of Cipepofol-d6-2.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of Cipepofol-
d6-2.
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Figure 2. A generalized experimental workflow for Cipepofol-d6-2.

Conclusion

Cipepofol-d6-2 represents a valuable tool for investigating the pharmacokinetics and

metabolism of Cipepofol. Its use in conjunction with advanced analytical techniques can
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provide crucial insights for drug development and optimization. Further studies are warranted to
fully elucidate the impact of deuteration on its clinical and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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